C 175

Descripción

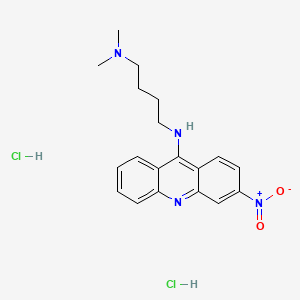

Propiedades

Número CAS |

6237-31-6 |

|---|---|

Fórmula molecular |

C19H24Cl2N4O2 |

Peso molecular |

411.3 g/mol |

Nombre IUPAC |

N',N'-dimethyl-N-(3-nitroacridin-9-yl)butane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C19H22N4O2.2ClH/c1-22(2)12-6-5-11-20-19-15-7-3-4-8-17(15)21-18-13-14(23(24)25)9-10-16(18)19;;/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,20,21);2*1H |

Clave InChI |

MDTDCJZYLQRIFA-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCCNC1=C2C=CC(=CC2=NC3=CC=CC=C31)[N+](=O)[O-].Cl.Cl |

Apariencia |

Solid powder |

Otros números CAS |

6237-31-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C-175; C175; C 175 |

Origen del producto |

United States |

Foundational & Exploratory

Microstructure Analysis of C17500 Cobalt-Beryllium Copper: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microstructure of C17500 cobalt-beryllium copper, a high-performance alloy valued for its unique combination of strength, conductivity, and thermal properties. This document details the material's composition, the critical role of heat treatment in developing its microstructure, and the experimental protocols for its analysis.

Introduction to C17500 Cobalt-Beryllium Copper

C17500, also known as Alloy 10, is a precipitation-hardenable copper alloy.[1][2][3] Its advantageous properties are primarily attributed to the formation of fine cobalt beryllide precipitates within the copper matrix during a specific heat treatment process.[4] This alloy is widely used in applications requiring high electrical and thermal conductivity coupled with good mechanical strength, such as in welding electrodes, electrical connectors, and plastic mold tooling.[5][6]

The nominal composition of C17500 cobalt-beryllium copper is detailed in Table 1. The key alloying elements are cobalt and beryllium, which are essential for the precipitation strengthening mechanism.

Quantitative Data Presentation

The mechanical and physical properties of C17500 are intrinsically linked to its microstructure, which is controlled by its thermal processing history. The following tables summarize the key compositional and property data for this alloy.

Table 1: Chemical Composition of C17500 [3]

| Element | Content (wt. %) | Role |

| Beryllium (Be) | 0.40 - 0.70 | Forms strengthening precipitates |

| Cobalt (Co) | 2.40 - 2.70 | Primary element in beryllide precipitates, inhibits grain growth |

| Iron (Fe) | ≤ 0.10 | Impurity |

| Silicon (Si) | ≤ 0.20 | Impurity |

| Aluminum (Al) | ≤ 0.20 | Impurity |

| Copper (Cu) | Balance | Matrix |

Table 2: Mechanical Properties of C17500 (Age-Hardened Condition)

| Property | Value |

| Ultimate Tensile Strength | ≥ 680 MPa (up to 980 MPa) |

| Yield Strength (0.2% Offset) | ≥ 550 MPa |

| Elongation at Break | ≥ 10% |

| Rockwell B Hardness | 99 (Typical for TH04 Temper) |

| Elastic Modulus | 120 - 138 GPa |

Table 3: Physical Properties of C17500

| Property | Value |

| Density | 8.83 g/cm³ |

| Electrical Conductivity | ≥ 45% IACS |

| Thermal Conductivity (@ 20°C) | 195 - 200 W/m·K |

| Melting Range | 1000 - 1070 °C |

| Coefficient of Thermal Expansion | 18 µm/m·K |

The Role of Heat Treatment in Microstructure Development

The desirable properties of C17500 are achieved through a two-stage heat treatment process: solution annealing and precipitation hardening (aging).

Solution Annealing: The alloy is heated to a temperature between 900°C and 955°C, where the beryllium and cobalt dissolve into the copper matrix, forming a single-phase solid solution.[1] This is followed by rapid quenching, typically in water, to retain this supersaturated solid solution at room temperature. The microstructure in this state consists of equiaxed grains of the alpha-copper solid solution.[1]

Precipitation Hardening (Aging): The quenched material is then aged at a lower temperature, typically between 455°C and 490°C for 1 to 4 hours. During this stage, a sequence of precipitation occurs, leading to the formation of finely dispersed, coherent cobalt beryllide precipitates.

The generally accepted precipitation sequence in beryllium-copper alloys is as follows: Supersaturated α-Cu → Guinier-Preston (G.P.) zones → γ'' (metastable) → γ' (metastable) → γ (stable cobalt beryllide)

It is the formation of the coherent, metastable γ'' and γ' phases that creates lattice strain and significantly strengthens the alloy by impeding dislocation motion. Over-aging can lead to the formation of the stable, incoherent γ phase, which results in a loss of strength.

Experimental Protocols for Microstructure Analysis

A thorough analysis of the C17500 microstructure requires careful sample preparation and the use of appropriate analytical techniques.

Metallographic Sample Preparation

The following protocol is recommended for the preparation of C17500 for optical and scanning electron microscopy.

-

Sectioning: Cut the sample to the desired size using a low-speed diamond saw with ample coolant to minimize deformation.

-

Mounting: For ease of handling, mount the sample in a conductive mounting compound if subsequent analysis in a scanning electron microscope (SEM) with energy-dispersive X-ray spectroscopy (EDS) is planned. Cold mounting is preferable to avoid any alteration of the microstructure due to heat.

-

Grinding:

-

Perform planar grinding using a series of progressively finer silicon carbide (SiC) papers (e.g., 240, 320, 400, 600, and 800 grit).

-

Use water as a lubricant and coolant during grinding.

-

Ensure the sample is thoroughly cleaned between each grinding step to prevent contamination.

-

-

Polishing:

-

Rough Polishing: Use a 6 µm diamond suspension on a napless polishing cloth, followed by a 3 µm diamond suspension on a low-nap cloth.

-

Final Polishing: Employ a 1 µm diamond suspension on a medium-nap cloth. For a superior finish, a final polish with a 0.05 µm colloidal silica suspension can be used. This step is crucial for revealing the fine precipitates.

-

-

Etching:

-

To reveal the grain boundaries and precipitate structure, immerse or swab the polished surface with an etchant. A commonly recommended etchant for C17500 is a solution of ammonium persulfate and ammonium hydroxide.[1]

-

Recommended Etchant: 1 part concentrated ammonium hydroxide (NH₄OH) and 2 parts 2.5% ammonium persulfate ((NH₄)₂S₂O₈) in distilled water.[1]

-

Etching time is critical and should be monitored closely to avoid over-etching. Typical times are a few seconds.

-

Immediately after etching, rinse the sample with water, followed by ethanol, and then dry it with a stream of warm air.

-

Microstructural Characterization Techniques

-

Optical Microscopy (OM): Used for initial examination of the general microstructure, including grain size and the presence of any large inclusions or defects.

-

Scanning Electron Microscopy (SEM): Provides higher magnification imaging of the microstructure. Backscattered electron (BSE) imaging is particularly useful for visualizing the cobalt beryllide precipitates, as the contrast is sensitive to atomic number differences between the precipitates and the copper matrix. Energy-dispersive X-ray spectroscopy (EDS) can be used to confirm the elemental composition of the matrix and precipitates.

-

Transmission Electron Microscopy (TEM): Necessary for detailed characterization of the nanoscale precipitates, including their size, morphology, and crystallographic relationship with the matrix.

Transmission Electron Microscopy (TEM) Sample Preparation

-

Slicing and Punching: Thin slices (around 300-500 µm) are cut from the bulk material. From these slices, 3 mm discs are punched out.

-

Grinding: The discs are mechanically thinned down to approximately 100-150 µm.

-

Dimpling: A dimple grinder is used to create a depression in the center of the disc, reducing the thickness to around 10-20 µm at its thinnest point.

-

Electropolishing or Ion Milling:

-

Twin-Jet Electropolishing: This is a common method for preparing electron-transparent regions in metallic samples. A suitable electrolyte for copper alloys is a mixture of nitric acid and methanol, or phosphoric acid-based solutions, cooled to low temperatures. The precise voltage and temperature need to be optimized for C17500 to achieve a smooth, artifact-free surface.

-

Ion Milling: An alternative or subsequent step to electropolishing. A low-angle argon ion beam is used to sputter material from the dimpled region until perforation occurs. This can help to remove any surface artifacts from electropolishing.

-

Expected Microstructural Features

In the properly solution-annealed and aged condition, the microstructure of wrought C17500 will exhibit the following features:

-

Matrix: An alpha-copper solid solution.

-

Grains: Equiaxed, twinned grains of the alpha-copper matrix. The grain size can be influenced by the processing history.

-

Precipitates: A fine, uniform dispersion of cobalt beryllide particles throughout the matrix. These precipitates are the primary strengthening phase and are typically not resolvable by optical microscopy.[1] Their size and morphology are dependent on the aging temperature and time.

Conclusion

The microstructure of C17500 cobalt-beryllium copper is a product of its composition and, most critically, its heat treatment. A detailed analysis of this microstructure, particularly the size, distribution, and nature of the cobalt beryllide precipitates, is essential for understanding and predicting the alloy's mechanical and physical properties. The experimental protocols outlined in this guide provide a framework for researchers and scientists to effectively prepare and characterize C17500, enabling a deeper understanding of its structure-property relationships. Adherence to meticulous sample preparation techniques is paramount to obtaining accurate and reproducible results.

References

An In-depth Technical Guide to the Cu-Be-Co Ternary System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Cu-Be-Co System

Copper-beryllium alloys are renowned for their exceptional combination of strength, electrical conductivity, and thermal conductivity.[1][3] These properties are primarily achieved through precipitation hardening.[1][2] Cobalt is a common addition to Cu-Be alloys, typically in concentrations of around 0.3% in wrought alloys, to refine grain size and form stable beryllide precipitates, which contribute to the alloy's strength and thermal stability.[1][3] The interaction between copper, beryllium, and cobalt dictates the formation of various phases during solidification and subsequent heat treatment, making the study of the Cu-Be-Co phase diagram essential for optimizing alloy properties.

Constituent Binary Phase Diagrams

A ternary phase diagram is constructed based on the phase equilibria of its three constituent binary systems. The following sections summarize the key features of the Cu-Be, Co-Be, and Cu-Co phase diagrams.

The Copper-Beryllium (Cu-Be) System

The Cu-Be binary system is characterized by a series of peritectic and eutectic reactions, as well as several intermetallic compounds. The copper-rich side of the diagram is of primary commercial importance.

Key Features:

-

Terminal Phases: The system is bounded by the face-centered cubic (FCC) solid solution of beryllium in copper, denoted as (Cu), and the hexagonal close-packed (HCP) solid solution of copper in beryllium, (αBe), along with its high-temperature body-centered cubic (BCC) allotrope, (βBe).[4]

-

Intermetallic Compounds: Several intermetallic compounds are present, including β (BCC), γ (a cubic CsCl-type structure), and δ (a cubic Cu2Mg-type structure).[4][5]

-

Invariant Reactions: The diagram features multiple invariant reactions, including a peritectic reaction at 866 °C where Liquid + (Cu) transform to the β phase, and a eutectic reaction.[4]

Table 1: Invariant Reactions in the Cu-Be System

| Reaction | Temperature (°C) | Composition (at. % Be) | Reaction Type |

| L + (Cu) ↔ β | 866 | L: ~2.7, (Cu): ~16.5, β: ~23.5 | Peritectic |

| L ↔ β + γ | 860 | L: ~28.1, β: congruent, γ: ~47.5 | Eutectic |

| β ↔ (Cu) + γ | 620 | β: ~31.5, (Cu): ~10.4, γ: ~47.5 | Eutectoid |

| L + δ ↔ γ | 930 | L: ~48.0, δ: ~64.3, γ: ~50.0 | Peritectic |

| L ↔ δ + (βBe) | 1199 | L: ~78.8, δ: ~82.7, (βBe): ~97.8 | Eutectic |

| (βBe) ↔ δ + (αBe) | 1109 | (βBe): ~86.3, δ: ~81.5, (αBe): ~90.5 | Eutectoid |

Note: Data extracted from the assessed Cu-Be phase diagram.[4] Compositions are approximate.

The Cobalt-Beryllium (Co-Be) System

The Co-Be binary system is also complex, with several intermetallic compounds.

Key Features:

-

Terminal Phases: The system is defined by the FCC (αCo) and HCP (εCo) allotropes of cobalt and the HCP (αBe) and BCC (βBe) allotropes of beryllium.[5]

-

Intermetallic Compounds: A number of intermetallic compounds exist, including CoBe, CoBe3, and phases with more complex stoichiometries.

-

Invariant Reactions: The system exhibits several eutectic and peritectic reactions.

Table 2: Invariant Reactions in the Co-Be System

| Reaction | Temperature (°C) | Composition (at. % Be) | Reaction Type |

| L ↔ (αCo) + CoBe | 1206 | Eutectic composition | Eutectic |

| L + CoBe ↔ CoBe3 | 1450 | Peritectic composition | Peritectic |

| L ↔ CoBe3 + (βBe) | 1275 | Eutectic composition | Eutectic |

Note: Data for the Co-Be system is less extensively documented in the provided search results. The presented reactions are illustrative of the types of equilibria present.

The Copper-Cobalt (Cu-Co) System

The Cu-Co binary system is a simple eutectic system with limited solid solubility at lower temperatures, leading to a miscibility gap in the solid state.

Key Features:

-

Terminal Phases: The system consists of the FCC solid solutions of cobalt in copper, (Cu), and copper in cobalt, (αCo).[6][7]

-

Miscibility Gap: A significant feature is the miscillary gap in the solid state, which is important for the magnetic properties and microstructure of Cu-Co alloys.[6][7]

-

Invariant Reaction: The primary invariant reaction is a eutectic.

Table 3: Invariant Reaction in the Cu-Co System

| Reaction | Temperature (°C) | Composition (at. % Co) | Reaction Type |

| L ↔ (Cu) + (αCo) | 1110 | L: ~10, (Cu): ~4, (αCo): ~17 | Eutectic |

Note: Data extracted from a representative Cu-Co phase diagram.[6] Compositions are approximate.

The Cu-Be-Co Ternary System: Expected Phase Equilibria

A complete, experimentally determined phase diagram for the Cu-Be-Co ternary system is not available in the reviewed literature. However, based on the constituent binary systems, the following features and complexities can be anticipated:

-

Liquidus Surface: The liquidus surface will project the primary solidification fields of the various phases. Given the complexity of the Cu-Be and Co-Be binaries, multiple primary phase fields are expected, including the (Cu) solid solution, and various intermetallic compounds.

-

Isothermal Sections: Isothermal sections at different temperatures would reveal the phase equilibria in the solid state. At high temperatures, a significant liquid phase region will be present. As the temperature decreases, the solid-phase regions will expand. The limited solubility in the Cu-Co system suggests that at lower temperatures, the (Cu) and (Co) phases will coexist with beryllium-containing phases.

-

Invariant Reactions: The ternary system will feature a number of invariant reactions, including ternary eutectics and peritectics, where four phases are in equilibrium (three solid phases and one liquid phase). The exact compositions and temperatures of these reactions require experimental determination.

-

Intermetallic Compounds: The formation of ternary intermetallic compounds is possible, although none have been explicitly reported in the initial searches. The binary beryllides are likely to exhibit some solubility for the third element. For instance, cobalt beryllides are known to precipitate in Cu-Be alloys.[1]

Experimental Protocols for Phase Diagram Determination

The determination of a ternary phase diagram is a meticulous process involving the preparation and analysis of a large number of alloys. The following methodologies are standard practice in the field of experimental phase equilibria.

Alloy Preparation and Heat Treatment

-

Alloy Preparation: A series of alloys with compositions spanning the ternary diagram are prepared from high-purity constituent metals (e.g., >99.9% purity). The alloys are typically produced by arc melting in an inert atmosphere (e.g., argon) to prevent oxidation. The melted buttons are repeatedly flipped and re-melted to ensure homogeneity.

-

Homogenization Annealing: The as-cast alloys are sealed in evacuated quartz ampoules and subjected to a high-temperature homogenization anneal for an extended period (e.g., several days to weeks) to eliminate dendritic segregation and achieve chemical equilibrium.

-

Equilibration Annealing: Following homogenization, samples are annealed at various target temperatures for different durations to establish the equilibrium phase constitution at those temperatures.

-

Quenching: After equilibration annealing, the samples are rapidly quenched in water or brine to retain the high-temperature phase structures for room-temperature analysis.

Analytical Techniques

A combination of analytical techniques is employed to identify the phases present and determine their compositions.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques are used to determine the temperatures of phase transformations, such as solidus, liquidus, and invariant reaction temperatures, by detecting the heat absorbed or released during heating and cooling cycles.

-

X-ray Diffraction (XRD): XRD is used to identify the crystal structures of the phases present in the equilibrated and quenched alloys.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the microstructure, revealing the morphology and distribution of the different phases. EDS allows for the quantitative chemical analysis of the individual phases, which is crucial for determining the phase boundaries.

-

Electron Probe Microanalysis (EPMA): EPMA provides more accurate quantitative compositional analysis of the phases compared to standard EDS, which is essential for precisely defining the phase boundaries.

Visualization of Experimental Workflow

The logical flow of an experimental investigation into a ternary phase diagram can be visualized as follows:

Conclusion

While a complete and experimentally validated Cu-Be-Co ternary phase diagram is not currently available in the open literature, a foundational understanding of the system can be derived from its constituent binary phase diagrams. The Cu-Be and Co-Be systems exhibit complex phase behavior with multiple intermetallic compounds, while the Cu-Co system is characterized by a simple eutectic and a solid-state miscibility gap. The ternary system is expected to be complex, featuring multiple primary solidification fields and invariant reactions. The experimental determination of this phase diagram would require a systematic approach involving alloy synthesis, long-term annealing, and a suite of analytical techniques including DTA/DSC, XRD, SEM/EDS, and EPMA. Such a study would be of great value to the materials science and engineering community, enabling the further development and optimization of high-performance Cu-Be-Co alloys.

References

An In-depth Technical Guide to the Discovery and History of C175 Series Copper Alloys

This technical guide provides a comprehensive overview of the C175 series of high-conductivity beryllium copper alloys, specifically C17500 and C17510. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the history, properties, and characterization of these materials.

Introduction to Beryllium Copper and the C175 Series

Beryllium copper (BeCu) alloys are a family of copper-based alloys containing 0.5–3% beryllium.[1] These alloys are renowned for their unique combination of high strength, non-sparking and non-magnetic properties, and excellent thermal and electrical conductivity.[1][2] They are broadly categorized into two groups: high-strength alloys and high-conductivity alloys.[3]

The C175 series, including C17500 and C17510, belongs to the high-conductivity category.[4] These alloys are precipitation-hardenable, meaning their mechanical properties can be significantly enhanced through a heat treatment process involving solution annealing and age hardening.[1][2] This process allows the material to be formed in a ductile state and then hardened to achieve the desired strength and hardness.[2]

Discovery and History

The journey of the C175 series is intrinsically linked to the discovery and development of beryllium and beryllium copper alloys.

Discovery of Beryllium

The element beryllium was first identified in 1798 by the French chemist Nicolas-Louis Vauquelin while analyzing beryl and emerald gemstones.[5][6] Initially named "glucinium" due to the sweet taste of its salts, the name was later changed to beryllium.[5] The metallic form of beryllium was isolated independently by Friedrich Wöhler and Antoine Bussy in 1828.[5]

The Dawn of Beryllium Copper Alloys

The early 20th century marked the beginning of the commercial use of beryllium as an alloying element. It was discovered that adding a small amount of beryllium to copper could produce an alloy with strength comparable to steel while retaining a significant portion of copper's conductivity.[6] Early patents for beryllium copper alloys emerged in the 1920s, with initial applications in conductive springs for telephone switchboards.[6]

Development of the C175 Series

The C175 series represents a refinement of beryllium copper alloys to optimize for high conductivity. These alloys, also known as Class 3 RWMA (Resistance Welder Manufacturers' Association) materials, were developed for applications requiring a combination of good strength and high electrical and thermal conductivity.[7][8]

-

C17500 (Copper-Cobalt-Beryllium): This alloy was developed with cobalt as the primary alloying element alongside beryllium.[7][9][10] The addition of cobalt contributes to the alloy's strength and hardness.[5]

-

C17510 (Copper-Nickel-Beryllium): C17510 was later developed as a cost-effective alternative to C17500.[7][8][9] In this alloy, nickel is used as the primary strengthening agent instead of the more expensive cobalt.[7][9] Despite the difference in the alloying element, the performance of C17510 is comparable to that of C17500.[7][9]

Quantitative Data

The properties of C17500 and C17510 can be tailored through various heat treatments and cold working processes. The following tables summarize the typical properties of these alloys in different tempers.

Chemical Composition

| Alloy | UNS No. | Copper (Cu) | Beryllium (Be) | Cobalt (Co) | Nickel (Ni) |

| C17500 | C17500 | Balance | 0.40 - 0.70% | 2.40 - 2.70% | - |

| C17510 | C17510 | Balance | 0.20 - 0.60% | - | 1.40 - 2.20% |

| Note: Copper plus additions equal 99.5% minimum.[11][12] |

Mechanical Properties

| Alloy | Temper | Tensile Strength (MPa) | Yield Strength (0.2% Offset) (MPa) | Elongation (% in 50mm) | Rockwell Hardness (HRB) |

| C17500 | A (TB00) | 310 - 450 | 170 - 310 | 20 - 30 | 38 - 50 |

| AT (TF00) | 690 - 860 | 550 - 760 | 6 - 15 | 92 - 99 | |

| H (TD04) | 585 - 725 | 515 - 655 | 3 - 10 | 85 - 92 | |

| HT (TH04) | 760 - 930 | 655 - 860 | 5 - 12 | 95 - 102 | |

| C17510 | A (TB00) | 310 - 415 | 120 - 275 | 25 - 37 | 44 - 60 |

| AT (TF00) | 680 - 900 | 550 - 800 | 10 - 25 | 92 - 100 | |

| H (TD04) | 550 - 690 | 480 - 620 | 4 - 10 | 82 - 90 | |

| HT (TH04) | 750 - 970 | 650 - 870 | 5 - 25 | 95 - 102 | |

| Data compiled from various sources.[1][5][13][14] |

Physical and Thermal Properties

| Property | C17500 | C17510 |

| Density (g/cm³) | 8.83 | 8.77 - 8.83 |

| Melting Range (°C) | 1020 - 1060 | 1029 - 1070 |

| Electrical Conductivity (% IACS @ 20°C) | 45 - 60 | 45 - 60 |

| Thermal Conductivity (W/m·K @ 20°C) | 190 - 260 | 208 - 240 |

| Coefficient of Thermal Expansion (20-200°C, 10⁻⁶/°C) | 17 | 17 - 18 |

| Data compiled from various sources.[1][2][5][11][12][15] |

Experimental Protocols

The characterization of C175 series alloys follows standardized testing procedures to ensure accuracy and comparability of data. The primary methods are outlined by ASTM International.

Tensile Testing (ASTM E8/E8M)

Tensile testing is performed to determine the ultimate tensile strength, yield strength, and elongation of the material.[16][17][18]

-

Specimen Preparation: Test specimens are machined from the alloy material into standardized shapes and dimensions as specified in ASTM E8.[17]

-

Procedure: The specimen is mounted in a universal testing machine and subjected to a controlled uniaxial tensile force until it fractures.[18] During the test, the applied load and the elongation of the specimen are continuously measured.

-

Data Analysis: A stress-strain curve is generated from the collected data, from which the key mechanical properties are determined.

Hardness Testing (ASTM E18)

Rockwell hardness testing is a common method for measuring the indentation hardness of the C175 alloys.[19][20][21]

-

Procedure: A standardized indenter (either a diamond cone or a hardened steel or tungsten carbide ball) is forced into the surface of the material under a specific preliminary and total load.[21]

-

Measurement: The hardness value is determined by the depth of penetration of the indenter after the major load is removed.[20] The result is read directly from the testing machine on the appropriate Rockwell scale (typically HRB for these alloys).

Electrical Conductivity Testing (ASTM B193)

The electrical conductivity is a critical property of the C175 series. It is typically determined by measuring the electrical resistivity.[3][4][6]

-

Methodology: The four-point probe method is commonly used to measure the resistance of a specimen of known dimensions.[4]

-

Calculation: The volume resistivity is calculated from the measured resistance and the specimen's dimensions. The electrical conductivity is the reciprocal of the resistivity and is often expressed as a percentage of the International Annealed Copper Standard (% IACS).[6]

Thermal Conductivity Testing (ASTM E1225/E1409)

The guarded-comparative-longitudinal heat flow technique is a standard method for determining the thermal conductivity of solid materials.[8][22][23]

-

Apparatus: The test specimen is placed between two reference materials with known thermal conductivities in a stacked column.[24] A temperature gradient is established along the column by a heater at one end and a heat sink at the other. The entire assembly is insulated to minimize radial heat loss.

-

Measurement: The temperature at various points along the specimen and reference materials is measured at steady-state conditions.

-

Calculation: The thermal conductivity of the specimen is calculated by comparing the temperature gradient across it to the temperature gradients and known thermal conductivities of the reference materials.[24]

Conclusion

The C175 series of beryllium copper alloys, born from a rich history of metallurgical development, offers a unique and valuable combination of properties. Their high electrical and thermal conductivity, coupled with moderate strength and good formability, makes them indispensable in a wide range of demanding applications. A thorough understanding of their history, quantitative properties, and the standardized experimental protocols for their characterization is essential for their effective selection and implementation in advanced scientific and industrial fields.

References

- 1. UNS C17510 (CW110C) Nickel-Beryllium Copper :: MakeItFrom.com [makeitfrom.com]

- 2. modisoncopper.com [modisoncopper.com]

- 3. atslab.com [atslab.com]

- 4. trl.com [trl.com]

- 5. UNS C17500 (CW104C) Cobalt-Beryllium Copper :: MakeItFrom.com [makeitfrom.com]

- 6. store.astm.org [store.astm.org]

- 7. galvanizeit.com [galvanizeit.com]

- 8. eyoungindustry.com [eyoungindustry.com]

- 9. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]

- 10. Beryllium Copper Alloy 10 (UNS C17500) Supplier, High Conductivity CuCoBe - DIPTI METAL INDUSTRIES [diptimetal.com]

- 11. uniquealloy.com [uniquealloy.com]

- 12. Shanghai Unique Alloy Co.Ltd-C17500 [uniquealloy.com]

- 13. smithmetal.com [smithmetal.com]

- 14. ibcadvancedalloys.com [ibcadvancedalloys.com]

- 15. tkcopperandbrass.com [tkcopperandbrass.com]

- 16. store.astm.org [store.astm.org]

- 17. zwickroell.com [zwickroell.com]

- 18. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]

- 19. store.astm.org [store.astm.org]

- 20. industrialphysics.com [industrialphysics.com]

- 21. wmtr.com [wmtr.com]

- 22. img.antpedia.com [img.antpedia.com]

- 23. ijrdo.org [ijrdo.org]

- 24. thermtest.com [thermtest.com]

A Comparative Analysis of C17500 and C17510 Beryllium Copper Alloys: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two closely related high-performance beryllium copper alloys, C17500 and C17510. While often used in similar applications requiring a combination of strength and conductivity, their fundamental differences, primarily in their alloying composition, lead to nuanced distinctions in their performance and cost-effectiveness. This document delves into their chemical, mechanical, and physical properties, outlines standardized experimental protocols for their evaluation, and presents visual representations of their core characteristics and processing.

Core Compositional Distinction: Cobalt vs. Nickel

The primary differentiator between C17500 and C17510 lies in the tertiary alloying element used to achieve their desirable properties. Both are precipitation-hardenable copper-beryllium alloys. However, C17500 is alloyed with cobalt, whereas C17510 utilizes nickel.[1][2] This substitution was driven by the economic advantage of nickel over the more expensive cobalt, with C17510 developed as a cost-effective alternative to C17500 while maintaining very similar performance characteristics.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative data for C17500 and C17510 alloys, facilitating a direct comparison of their properties.

Table 1: Chemical Composition

| Element | C17500 (%) | C17510 (%) |

| Beryllium (Be) | 0.40 - 0.7 | 0.2 - 0.6 |

| Cobalt (Co) | 2.4 - 2.7 | 0.3 max |

| Nickel (Ni) | - | 1.4 - 2.2 |

| Silicon (Si) | 0.20 max | 0.20 max |

| Iron (Fe) | 0.10 max | 0.10 max |

| Aluminum (Al) | 0.20 max | 0.20 max |

| Copper (Cu) | Balance | Balance |

Source:[3]

Table 2: Mechanical Properties (Typical Values for Age-Hardened Condition - TH04)

| Property | C17500 | C17510 |

| Tensile Strength (ksi) | 110 min | 115 typ |

| Yield Strength (0.2% Offset) (ksi) | 95 min | 110 typ |

| Elongation (% in 2") | 8 min | 8 typ |

| Rockwell Hardness | B98 typ | B98 typ |

Table 3: Physical Properties

| Property | C17500 | C17510 |

| Electrical Conductivity (% IACS @ 68°F) | 45 - 60 | 45 - 60 |

| Thermal Conductivity (BTU/ft·hr·°F) | 125 | 125 |

| Modulus of Elasticity (psi x 106) | 19 | 20 |

| Density (lb/in3) | 0.317 | 0.319 |

Source:[5]

Experimental Protocols

The characterization of C17500 and C17510 alloys is governed by standardized testing procedures, primarily those established by ASTM International. Below are detailed methodologies for key experiments.

Tensile Testing (ASTM E8/E8M)

This test determines the ultimate tensile strength, yield strength, and elongation of the alloys.

-

Specimen Preparation :

-

Rod and Bar : For round rods and bars, full cross-sectional specimens are used where practicable.[6] For larger diameters, standard round specimens with a 0.5-inch diameter and a 2-inch gauge length are machined.[7] The gauge length should be four times the diameter of the specimen.[7][8] The ends of copper alloy specimens may be flattened to facilitate gripping and ensure fracture within the gauge marks.[6]

-

Strip : For strip products, "dog-bone" shaped specimens are typically used.[7] A common specimen width is 0.5 inches with a 2-inch gauge length.[7] The edges must be machined and lightly polished to be smooth and free of defects that could initiate premature failure.[7]

-

-

Procedure :

-

The dimensions of the specimen's reduced section are precisely measured.

-

The specimen is mounted securely in the grips of a universal testing machine.

-

An extensometer is attached to the gauge length of the specimen to accurately measure elongation.

-

A uniaxial tensile load is applied at a constant strain rate. For copper-beryllium alloys, a strain rate in the range of 0.005 to 0.2 min-1 is recommended.[7][8] The speed may be increased after the yield point is reached to reduce testing time for these ductile alloys.[7]

-

The load and elongation are continuously recorded until the specimen fractures.

-

-

Data Analysis :

-

Tensile Strength : The maximum load sustained divided by the original cross-sectional area.

-

Yield Strength : The stress at which a specified amount of plastic deformation (typically 0.2% offset) occurs.[7]

-

Elongation : The percentage increase in the original gauge length after fracture.

-

Rockwell Hardness Testing (ASTM E18)

This method assesses the material's resistance to indentation.

-

Specimen Preparation : The surface to be tested must be smooth, clean, and free of oxide scale or foreign matter. For forged or heat-treated components, it is crucial to remove any decarburized layers to obtain an accurate reading of the base material's hardness.

-

Procedure :

-

The appropriate Rockwell scale is selected. For C17500 and C17510 in their age-hardened tempers, the Rockwell B scale (HRB) is commonly used.[4]

-

A minor load is applied to seat the indenter (a 1/16-inch steel ball for the B scale) on the specimen surface.

-

The major load is then applied for a specified dwell time.

-

The major load is removed, and the difference in the depth of indentation from the minor load application is measured.

-

This measurement is converted into a Rockwell hardness number.

-

-

Key Considerations : The thickness of the specimen should be at least ten times the depth of the indentation to avoid influence from the supporting anvil.

Electrical Conductivity Testing (ASTM E1004)

This non-destructive test utilizes the eddy-current method to determine electrical conductivity.

-

Instrumentation : A calibrated eddy-current instrument with a probe specifically designed for conductivity measurements is required.

-

Calibration : The instrument is calibrated using certified conductivity standards that bracket the expected conductivity range of the C17500 and C17510 alloys (45-60% IACS).

-

Procedure :

-

The instrument and probe are allowed to warm up and stabilize according to the manufacturer's instructions.

-

The probe is placed in direct contact with the clean, flat surface of the alloy.

-

The instrument induces eddy currents in the material and measures their magnitude, which is directly related to the material's conductivity.

-

The conductivity is typically displayed as a percentage of the International Annealed Copper Standard (% IACS).

-

-

** influencing Factors**: The accuracy of the measurement can be affected by the surface finish, the thickness of the material, and the presence of any coatings.

Manufacturing and Heat Treatment Workflow

Both C17500 and C17510 are precipitation-hardenable alloys, meaning their mechanical properties are significantly enhanced through a specific heat treatment process.

The process typically involves:

-

Hot Working : The cast billet is hot worked by forging or extrusion into the desired shape.[1][9]

-

Solution Annealing : The material is heated to a high temperature to dissolve the alloying elements (beryllium and either cobalt or nickel) into the copper matrix.

-

Quenching : The alloy is rapidly cooled, usually in water, to trap the alloying elements in a supersaturated solid solution. In this state, the material is relatively soft and ductile, allowing for easier forming.

-

Cold Working (Optional) : For some tempers, the material is cold worked (e.g., rolled or drawn) to increase the final strength after age hardening.

-

Precipitation (Age) Hardening : The material is heated to a lower temperature for a specific period. This causes the dissolved alloying elements to precipitate out of the solid solution as finely dispersed particles, which strengthen the copper matrix significantly.

Applications

The similar properties of C17500 and C17510 lead to their use in many of the same applications.[7] Their high strength and conductivity make them suitable for:

-

Electrical Components : Connectors, springs, switches, and relays where high current carrying capacity and good spring properties are required.[3]

-

Welding Components : Resistance welding electrodes, holders, and seam welding wheels due to their resistance to softening at elevated temperatures.[3]

-

Tooling : Molds for plastic injection and die casting, where high thermal conductivity is essential for rapid cooling and shorter cycle times.

-

Aerospace and Oil & Gas : Bushings, bearings, and other components that require a combination of strength, wear resistance, and thermal conductivity.[7]

Conclusion

The fundamental difference between C17500 and C17510 beryllium copper alloys is the use of cobalt and nickel, respectively, as the primary strengthening alloying element alongside beryllium. While this compositional variance was historically driven by economic factors, the resulting mechanical and physical properties are remarkably similar. Both alloys offer an excellent combination of high strength and high electrical and thermal conductivity, making them indispensable in a wide range of demanding applications. The choice between them often comes down to material availability and cost at the time of procurement, with their performance being largely interchangeable for most applications. A thorough understanding of their properties, as determined by the standardized experimental protocols outlined in this guide, is crucial for their effective selection and implementation in advanced research and development.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. infinitalab.com [infinitalab.com]

- 3. scribd.com [scribd.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. infinitalab.com [infinitalab.com]

- 6. faculty.up.edu [faculty.up.edu]

- 7. aleacionesdeberilio.com [aleacionesdeberilio.com]

- 8. zwickroell.com [zwickroell.com]

- 9. store.astm.org [store.astm.org]

An In-depth Technical Guide to Theoretical Strength Calculations for C175 Beryllium Copper

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and calculating the theoretical yield strength of C175 beryllium copper alloys (specifically C17500 and C17510). The exceptional combination of mechanical strength, electrical conductivity, and thermal conductivity in these materials is a direct result of carefully controlled microstructural features developed during thermomechanical processing. The primary strengthening mechanism is precipitation hardening, complemented by grain boundary strengthening and solid solution strengthening.

This document outlines the fundamental principles behind each of these mechanisms, presents the governing theoretical models, and provides an illustrative calculation based on typical material properties and microstructural parameters.

Fundamental Material Properties

A baseline understanding of the intrinsic properties of the C175 alloy system is essential for any strength calculation. C17500 is a cobalt-beryllium copper alloy, while C17510 utilizes nickel in place of cobalt; their performance characteristics are largely comparable.[1] The matrix is primarily copper, which has a face-centered cubic (FCC) crystal structure.

Table 1: Key Physical and Mechanical Properties of C175 Beryllium Copper and its Copper Matrix

| Property | Symbol | Typical Value | Source(s) |

|---|---|---|---|

| Shear Modulus (C175) | G | 45 GPa | [2] |

| Elastic (Young's) Modulus (C175) | E | 131 - 138 GPa | [3][4] |

| Poisson's Ratio (C175) | ν | 0.27 - 0.34 | [5] |

| Lattice Parameter (Copper Matrix) | a | 0.3615 nm | [5][6][7][8] |

| Burgers Vector (Copper Matrix) | b | 0.2556 nm | Calculated |

The Burgers vector, representing the magnitude of lattice distortion from a dislocation, is calculated for the FCC copper matrix using the formula b = a/√2.[9][10]

Dominant Strengthening Mechanisms

The overall yield strength (σ_y) of C175 beryllium copper is a summation of several contributions:

σ_y = σ₀ + Δσ_ss + Δσ_gb + Δσ_p

Where:

-

σ₀ is the intrinsic strength of the pure, annealed copper matrix (Peierls-Nabarro stress).

-

Δσ_ss is the strength increase from solid solution strengthening.

-

Δσ_gb is the strength increase from grain boundary strengthening.

-

Δσ_p is the strength increase from precipitation strengthening.

Solute atoms (Be, Co, Ni) remaining in the copper matrix after heat treatment distort the crystal lattice, creating stress fields that impede dislocation motion.[10] The extent of this strengthening depends on the concentration of solute atoms and the degree of misfit they introduce.

Theoretical Model: The increase in yield strength from solid solution strengthening can be estimated using a model that accounts for both atomic size and modulus mismatch between the solute and solvent atoms.

Due to the proprietary nature of specific alloy data and the complexity of determining remaining solute concentrations post-precipitation, a precise calculation for Δσ_ss is beyond the scope of this guide. However, it is generally considered a secondary contributor to the peak strength of age-hardened C175 compared to precipitation strengthening.

Grain boundaries act as barriers to dislocation movement; a finer grain structure results in more boundaries and consequently, a higher strength. This relationship is quantified by the Hall-Petch equation.[11]

Theoretical Model (Hall-Petch Equation): Δσ_gb = k * d^(-1/2)

Where:

-

k is the Hall-Petch coefficient, a material constant.

-

d is the average grain diameter.

Table 2: Hall-Petch Parameters for Copper

| Parameter | Symbol | Typical Value | Source(s) |

|---|---|---|---|

| Intrinsic Matrix Strength | σ₀ | 20 MPa | [12] |

| Hall-Petch Coefficient | k | 0.16 MPa·m^(1/2) |[12] |

This is the most significant contributor to the strength of C175. During the aging heat treatment, fine precipitates of cobalt or nickel beryllides form within the copper matrix.[11] These precipitates are obstacles to dislocation motion. When precipitates are small and coherent with the matrix, dislocations may shear through them. However, in peak-aged C175, the precipitates are typically strong enough that dislocations are forced to bow around them, a process described by the Orowan mechanism.[13]

Theoretical Model (Orowan-Ashby Equation): The stress required for a dislocation to bypass impenetrable particles is given by:

Δσ_p = M * (0.81 * G * b) / (2π * (1-ν)^(1/2)) * (ln(2r/b) / L_s)

Where:

-

M is the Taylor factor for FCC metals (~3.06).

-

G is the shear modulus of the matrix.

-

b is the Burgers vector.

-

ν is Poisson's ratio.

-

r is the average precipitate radius.

-

L_s is the effective inter-precipitate spacing on the slip plane.

The inter-precipitate spacing (L_s) can be related to the precipitate radius (r) and their volume fraction (f) by:

L_s = r * √((2π)/(3f))

Illustrative Calculation of Theoretical Yield Strength

Disclaimer: Specific, quantitative microstructural data for C175 beryllium copper in various tempers is not widely available in public literature. The following calculation is therefore illustrative , using reasonable assumed values for microstructural parameters to demonstrate the application of the theoretical models.

Assumed Microstructural Parameters for Peak-Aged C175:

| Parameter | Symbol | Assumed Value | Justification |

|---|---|---|---|

| Average Grain Diameter | d | 25 µm | Typical for a fine-grained, wrought, and recrystallized copper alloy. |

| Average Precipitate Radius | r | 5 nm | Consistent with fine, non-optically resolvable precipitates in high-conductivity Cu alloys. |

| Precipitate Volume Fraction | f | 2.5% | A realistic value for the low beryllium and cobalt/nickel content in C175. |

Step 1: Calculate Grain Boundary Strengthening (Δσ_gb) Using the Hall-Petch equation: Δσ_gb = (0.16 MPa·m^(1/2)) * (25 x 10⁻⁶ m)^(-1/2) Δσ_gb = (0.16) * (1 / 0.005) Δσ_gb = 32 MPa

Step 2: Calculate Inter-Precipitate Spacing (L_s) Using the formula relating spacing to radius and volume fraction: L_s = (5 x 10⁻⁹ m) * √((2π) / (3 * 0.025)) L_s = (5 x 10⁻⁹) * √(83.78) L_s ≈ 4.58 x 10⁻⁸ m or 45.8 nm

Step 3: Calculate Precipitation Strengthening (Δσ_p) Using the Orowan-Ashby equation: Δσ_p = 3.06 * (0.81 * 45 GPa * 0.2556 nm) / (2π * (1-0.34)^(1/2)) * (ln(2 * 5 nm / 0.2556 nm) / 45.8 nm) Δσ_p = 3.06 * (28.45 x 10⁻⁹ GPa·m) / (5.17) * (ln(39.12) / 45.8 x 10⁻⁹ m) Δσ_p = (1.68 x 10⁻⁸ GPa·m) * (3.67 / 45.8 x 10⁻⁹ m) Δσ_p = (1.68 x 10⁻⁸ GPa·m) * (8.01 x 10⁷ m⁻¹) Δσ_p ≈ 1346 MPa

Step 4: Calculate Total Theoretical Yield Strength (σ_y) Summing the contributions (neglecting the smaller Δσ_ss for this illustration): σ_y = σ₀ + Δσ_gb + Δσ_p σ_y = 20 MPa + 32 MPa + 1346 MPa σ_y ≈ 1398 MPa

Table 3: Summary of Calculated Contributions to Yield Strength

| Strengthening Contribution | Symbol | Calculated Value (MPa) |

|---|---|---|

| Intrinsic Matrix Strength | σ₀ | 20 |

| Grain Boundary Strengthening | Δσ_gb | 32 |

| Precipitation Strengthening | Δσ_p | 1346 |

| Total Theoretical Yield Strength | σ_y | ~1398 |

This calculated value is in the upper range of experimentally observed ultimate tensile strengths for C175 alloys, which is expected as theoretical models often predict strengths higher than those achieved in bulk materials due to idealizations. The dominant role of precipitation strengthening is clearly demonstrated.

Experimental Protocols

The validation of these theoretical models and the determination of their input parameters require precise experimental characterization.

-

Tensile Testing: Performed according to ASTM E8/E8M standards, this test is fundamental for determining yield strength, ultimate tensile strength, and ductility. A standardized specimen is subjected to a uniaxial tensile load until fracture, providing the essential stress-strain data.[11]

-

Grain Size Measurement: Grain size is typically determined using optical microscopy or Scanning Electron Microscopy (SEM) on a polished and etched sample. Image analysis software is used to calculate the average grain diameter (d) according to standards like ASTM E112 .

-

Precipitate Analysis: Due to their small size in C175, precipitates must be characterized using high-resolution techniques:

-

Transmission Electron Microscopy (TEM): TEM allows for direct imaging of the beryllide precipitates, enabling the measurement of their size (r), shape, and distribution.[11]

-

Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS): These techniques are powerful for determining the average precipitate size and volume fraction (f) from a bulk sample volume, providing excellent statistical data.[14]

-

Visualization of Calculation Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the theoretical strength calculation and the relationship between material processing, microstructure, and final properties.

Caption: Workflow for calculating the theoretical yield strength of C175 beryllium copper.

Caption: Relationship between processing, microstructure, and mechanical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. azom.com [azom.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Effect of Temperature on the Deformation Behavior of Copper Nickel Alloys under Sliding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper - Wikipedia [en.wikipedia.org]

- 6. Lattice Parameters, Densities, Expansion Coefficients and Perfection of Structure of Cu and Cu-In alpha Phase [materialsdata.nist.gov]

- 7. copper.org [copper.org]

- 8. WebElements Periodic Table » Copper » crystal structures [webelements.com]

- 9. Solved Calculate the length of the Burgers vector (b) in | Chegg.com [chegg.com]

- 10. Burgers vector - Wikipedia [en.wikipedia.org]

- 11. copper.org [copper.org]

- 12. researchgate.net [researchgate.net]

- 13. eng.usf.edu [eng.usf.edu]

- 14. mdpi.com [mdpi.com]

Navigating the Risks: A Technical Guide to Health and Safety in Beryllium Copper Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations for research involving beryllium copper alloys. Beryllium copper, prized for its unique combination of strength, conductivity, and non-sparking properties, presents significant health risks if not handled with the utmost care. This document outlines the health hazards, provides detailed experimental protocols for safe handling and analysis, and offers a framework for a robust safety program to protect researchers and support staff.

Introduction to Beryllium Copper and its Health Hazards

Beryllium copper is a family of copper-based alloys containing 0.5 to 3% beryllium.[1] While the solid alloy poses minimal risk, processes that generate fine particles, dust, fumes, or mists can lead to serious health effects.[2] The primary health concerns are Chronic Beryllium Disease (CBD), lung cancer, and skin sensitization.[3]

Chronic Beryllium Disease (CBD): A debilitating and incurable granulomatous lung disease, CBD is the most significant health risk associated with beryllium exposure.[4] It is an immune-mediated condition that develops in individuals sensitized to beryllium.[4] Inhalation of beryllium particles can trigger a cell-mediated immune response in the lungs, leading to the formation of granulomas, which are inflammatory masses of tissue.[5] This inflammation and scarring can restrict oxygen exchange, leading to symptoms such as shortness of breath, coughing, fatigue, weight loss, fever, and night sweats.[5][6] The progression of CBD can vary, with some individuals remaining asymptomatic for years, while others experience a rapid decline in lung function.[5]

Lung Cancer: Beryllium and its compounds are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).[3] Occupational exposure to beryllium has been linked to an increased risk of developing lung cancer.[3]

Skin Sensitization: Direct contact with beryllium dust or solutions can lead to skin sensitization, an allergic reaction that can cause rashes, ulcers, and other skin lesions.[7] Skin sensitization can also be a pathway to systemic sensitization, increasing the risk of developing CBD upon subsequent inhalation exposure.

Occupational Exposure Limits and Regulatory Standards

Several governmental and professional organizations have established occupational exposure limits (OELs) for airborne beryllium to protect workers. Adherence to these limits is a cornerstone of a safe research environment.

| Issuing Organization | Exposure Limit Type | Value (µg/m³) | Notes |

| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - 8-hour TWA | 0.2 | Legally enforceable limit in the United States.[8][9][10] |

| Short-Term Exposure Limit (STEL) - 15-minute | 2.0 | [8][9] | |

| Action Level (AL) - 8-hour TWA | 0.1 | Triggers requirements for exposure monitoring and medical surveillance. | |

| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - 10-hour TWA | 0.5 | Recommended limit, not legally enforceable.[11] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - 8-hour TWA | 0.05 | Based on health effects and is a recommendation for good practice. |

Table 1: Occupational Exposure Limits for Beryllium (TWA: Time-Weighted Average)

Core Safety Principles and the Hierarchy of Controls

A proactive approach to safety is essential when working with beryllium copper. The hierarchy of controls provides a systematic framework for minimizing exposure, prioritizing the most effective measures.

References

- 1. microphoto.net [microphoto.net]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Animal models of beryllium-induced lung disease (Journal Article) | OSTI.GOV [osti.gov]

- 4. ASTM E3 - 11(2025) | 1 Aug 2025 | BSI Knowledge [knowledge.bsigroup.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. Animal models of beryllium-induced lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. standards.doe.gov [standards.doe.gov]

- 9. oriseapps.orau.gov [oriseapps.orau.gov]

- 10. osti.gov [osti.gov]

- 11. Standard ASTM E3-11 [boutique.afnor.org]

Methodological & Application

Application Note: C17510 Beryllium Copper for High-Frequency Connectors

AN-HF-C17510

Introduction

High-frequency electronic systems demand connector materials that offer a superior combination of electrical conductivity, mechanical strength, and long-term reliability. C17510 (also known as Alloy 3) is a high-performance beryllium copper alloy specifically engineered to meet these demanding requirements.[1] It provides an optimal balance of moderate strength and high conductivity, making it an ideal choice for high-frequency connectors, sockets, switches, and other current-carrying components where signal integrity is paramount.[2][3][4][5] This application note provides a technical overview of C17510, including its key properties, relevant experimental protocols for material validation, and design considerations for researchers and engineers.

C17510 combines nickel and beryllium with copper, resulting in an age-hardenable alloy with excellent resistance to stress relaxation, especially at elevated temperatures.[1][6] Its primary advantage lies in its ability to maintain mechanical integrity and spring properties under repeated stress cycles, ensuring a reliable electrical connection over the component's lifespan.[6][7]

Key Material Properties

The performance of C17510 in high-frequency applications is directly linked to its electrical and mechanical properties. The alloy is available in various tempers, achieved through heat treatment and cold working, which allows its characteristics to be tailored to specific application needs.[4] The properties listed below are typical for heat-treated (age-hardened) C17510.

Table 1: Typical Properties of C17510 Beryllium Copper (Heat Treated Condition)

| Property | Value | Units | Significance in High-Frequency Connectors |

|---|---|---|---|

| Electrical Conductivity | 45 - 60 | % IACS | Ensures low signal loss (low insertion loss) and minimal heat generation.[2][5][8] |

| Tensile Strength (Ultimate) | up to 140 (965) | ksi (MPa) | Provides durability and resistance to mechanical damage during mating/unmating cycles.[2][5][8][9] |

| Yield Strength (0.2% Offset) | up to 110 (758) | ksi (MPa) | Determines the stress level at which the material begins to deform permanently, crucial for spring contact performance.[10] |

| Rockwell Hardness | ~100 | HRB | High hardness contributes to excellent wear resistance over many connection cycles.[2][8] |

| Modulus of Elasticity | 19,000 (131) | ksi (GPa) | Defines the material's stiffness, a key factor in contact spring design.[11] |

| Fatigue Strength | ~35 (241) | ksi (MPa) | High fatigue strength ensures long-term reliability in applications with vibration or repeated cycling.[10] |

| Thermal Conductivity | 120 (208) | Btu/ft·hr·°F (W/m·K) | Allows for efficient heat dissipation from the contact interface, important for power applications.[10] |

Visualization of Material Selection and Testing Workflow

The following diagrams illustrate the logical workflow for selecting C17510 and the protocol for verifying its performance in a high-frequency application.

References

- 1. High Conductivity Copper-Beryllium (CuBe) Alloys [materion.com]

- 2. C17510 Beryllium Copper | Aviva Metals [avivametals.com]

- 3. columbiametals.com [columbiametals.com]

- 4. azom.com [azom.com]

- 5. nsrw.com [nsrw.com]

- 6. Beryllium copper - Wikipedia [en.wikipedia.org]

- 7. Copper Beryllium Machined Products - Morgan Bronze Products [morganbronze.com]

- 8. kalpatarupiping.com [kalpatarupiping.com]

- 9. C17510-FH Beryllium Copper Alloy [kojako.com]

- 10. Copper.org - C17510 Alloy [alloys.copper.org]

- 11. C17500 Machined Parts - Beryllium Copper 175 Machining | Shenzhen Machine Screw Parts Inc. [machine-screw.com]

Application Notes and Protocols for the Use of C17500 Beryllium Copper in Plastic Injection Mold Tooling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of C17500 beryllium copper alloy in plastic injection mold tooling. The content is tailored for a scientific audience, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Introduction to C17500 in Plastic Injection Molding

C17500, a high-conductivity beryllium copper alloy, offers a unique combination of thermal and mechanical properties that make it a compelling alternative to traditional tool steels in plastic injection molding.[1][2] Its primary advantage lies in its exceptional thermal conductivity, which facilitates rapid and uniform heat dissipation from the mold cavity.[3][4] This characteristic can lead to significant reductions in cooling time, a critical component of the overall injection molding cycle.[5][6] For researchers and professionals in fields like drug development, where precision, part quality, and efficient production of complex plastic components are paramount, C17500 offers the potential for process optimization and improved part consistency.[7][8]

The alloy's composition, typically containing beryllium and cobalt, allows for a balance of moderate strength, hardness, and high thermal conductivity.[9][10] This makes it particularly suitable for mold cores, cavities, and inserts where efficient cooling is crucial for achieving desired part properties and reducing cycle times.[11]

Quantitative Data: Material Property Comparison

The selection of a mold material is a critical decision in injection molding, directly impacting cycle time, part quality, and tool longevity. The following tables provide a comparative summary of the key properties of C17500 beryllium copper against common tool steels, P20 and H13.

Table 1: Mechanical Properties Comparison

| Property | C17500 Beryllium Copper | P20 Steel | H13 Steel |

| Tensile Strength (MPa) | 310 - 860[12] | 965 - 1034 | 1200 - 1590 |

| Yield Strength (MPa) | 172 - 758[13] | 827 | 1000 - 1380 |

| Hardness (Rockwell) | 85 - 100 HRB[9] | 28 - 32 HRC[14] | 38 - 52 HRC[14] |

| Elastic Modulus (GPa) | 117 - 120[12][13] | 200 | 215 |

Table 2: Thermal and Physical Properties Comparison

| Property | C17500 Beryllium Copper | P20 Steel | H13 Steel | Aluminum (for reference) |

| Thermal Conductivity (W/m·K) | ~165 - 320[8][15] | 29 | 24.3 | ~237[16] |

| Density (g/cm³) | 8.75 - 8.83[8][17] | 7.85 | 7.80 | 2.70 |

| Coefficient of Thermal Expansion (µm/m·°C) | 18[17] | 12.8 | 12.4 | 23.1 |

Experimental Protocols

To rigorously evaluate the performance of C17500 in a research or development setting, a series of standardized experiments should be conducted. The following protocols are based on established industry practices and relevant ASTM standards.

Protocol for Comparative Injection Molding Trial

Objective: To compare the performance of C17500 and a standard tool steel (e.g., P20 or H13) as mold insert materials by evaluating cycle time, part quality, and energy consumption.

Materials and Equipment:

-

Injection molding machine with precise control over process parameters.

-

Test mold with interchangeable inserts made from C17500 and the chosen steel.

-

Selected thermoplastic material (e.g., Polypropylene, ABS).

-

Calipers, micrometers, and a coordinate measuring machine (CMM) for dimensional analysis.

-

Surface profilometer for surface roughness measurement.

-

Differential Scanning Calorimeter (DSC) for analyzing polymer crystallinity.

-

Stopwatch or machine data logging for cycle time measurement.

-

Power meter for measuring energy consumption of the injection molding machine.

Procedure:

-

Mold Setup: Install the steel mold insert into the test mold.

-

Process Optimization: Following ASTM D3641 guidelines, establish an optimized and stable injection molding process for the chosen thermoplastic.[1][13] Record all machine settings (temperatures, pressures, injection speed, cooling time, etc.).

-

Production Run (Steel): Produce a statistically significant number of parts (e.g., 100) under the optimized and stable process conditions.

-

Data Collection (Steel):

-

Measure and record the total cycle time for each part.[6]

-

Measure the energy consumption of the machine during the production run.

-

Select a random sample of 30 parts for quality analysis.

-

-

Part Quality Analysis (Steel):

-

Dimensional Stability: Measure critical dimensions of the sampled parts using calipers, micrometers, and the CMM.

-

Warpage: Assess part warpage using the CMM.

-

Surface Finish: Measure the surface roughness of a specified area on the parts using a surface profilometer.

-

Mechanical Properties: If required, conduct tensile (ASTM D638) and flexural (ASTM D790) tests on specimens cut from the molded parts.[8]

-

-

Mold Changeover: Replace the steel insert with the C17500 insert.

-

Process Re-optimization (C17500): With the C17500 insert, re-optimize the cooling time to achieve the shortest possible cycle time while maintaining part quality. All other process parameters should remain consistent with the steel trial.

-

Production Run (C17500): Repeat the production run of 100 parts with the C17500 insert and the re-optimized process.

-

Data Collection (C17500): Repeat the data collection steps as performed for the steel insert.

-

Part Quality Analysis (C17500): Repeat the part quality analysis as performed for the steel parts.

-

Data Analysis: Statistically compare the data sets for cycle time, energy consumption, dimensional stability, warpage, surface finish, and mechanical properties between the two mold materials.

Protocol for Thermal Performance Analysis

Objective: To quantify the difference in thermal performance between C17500 and a steel mold insert.

Materials and Equipment:

-

Injection molding machine.

-

Test mold with interchangeable inserts.

-

Infrared (IR) thermal imaging camera.

-

Thermocouples embedded at key locations within the mold inserts.

-

Data acquisition system for logging thermocouple data.

Procedure:

-

Instrumentation: Ensure thermocouples are properly installed in both the C17500 and steel inserts at identical locations (e.g., near the cavity surface, near cooling channels).

-

Mold Setup (Steel): Install the steel insert and run the optimized injection molding process.

-

Thermal Imaging (Steel): Once the process has stabilized, use the IR camera to capture thermal images of the mold surface immediately after part ejection.

-

Thermocouple Data Logging (Steel): Record the temperature data from the embedded thermocouples throughout several molding cycles.

-

Mold Setup (C17500): Replace the steel insert with the C17500 insert.

-

Thermal Imaging (C17500): Repeat the thermal imaging process under the same conditions.

-

Thermocouple Data Logging (C17500): Repeat the thermocouple data logging.

-

Analysis: Compare the thermal images and thermocouple data to assess the uniformity of temperature distribution and the rate of heat removal for each material.

Visualizations

The following diagrams illustrate key conceptual relationships and workflows relevant to the application of C17500 in injection molding.

Caption: Relationship between C17500 properties and molding outcomes.

Caption: Workflow for evaluating injection mold tooling materials.

Conclusion

For researchers and professionals in demanding fields, C17500 beryllium copper presents a valuable material option for plastic injection mold tooling. Its superior thermal conductivity can significantly reduce production cycle times and improve part quality, offering a competitive advantage in the manufacturing of complex plastic components.[5][18] The protocols outlined in these notes provide a framework for the systematic evaluation of C17500 against traditional mold materials, enabling data-driven decisions in material selection and process optimization. It is crucial to handle beryllium-containing alloys with appropriate safety measures due to the toxicity of beryllium dust and fumes. Always consult the material safety data sheet (MSDS) and follow established safety protocols when machining or processing C17500.

References

- 1. store.astm.org [store.astm.org]

- 2. Copper Beryllium Machined Products - Morgan Bronze Products [morganbronze.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Plastic Injection Molding Surface Finish: Making and Measuring Textures For Injection Molding – Star Rapid [starrapid.com]

- 5. boundengineering.com [boundengineering.com]

- 6. protoshopinc.com [protoshopinc.com]

- 7. 3 Critical Tests for Maintaining Part Quality: How to Uncover Machine Weaknesses Before They Cost You - RJG, Inc. [rjginc.com]

- 8. boundengineering.com [boundengineering.com]

- 9. domadia.net [domadia.net]

- 10. matthey.ch [matthey.ch]

- 11. tekwellmachinery.com [tekwellmachinery.com]

- 12. v-1.mx [v-1.mx]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. milanospecialsteel.com [milanospecialsteel.com]

- 15. sjplasticworld.com [sjplasticworld.com]

- 16. smetals.co.uk [smetals.co.uk]

- 17. powerfulsky.com [powerfulsky.com]

- 18. Estimating molding cycle time | AMILAN™ | TORAY PLASTICS | TORAY [plastics.toray]

Application of C17510 Beryllium Copper in Resistance Welding Electrodes

Abstract:

This document provides detailed application notes and protocols for the use of C17510, a beryllium copper alloy, in resistance welding electrodes. C17510, also known as RWMA Class 3 alloy, is a heat-treatable copper alloy containing nickel and beryllium.[1][2] It is distinguished by its unique combination of high tensile strength, hardness, and moderate electrical and thermal conductivity, making it a suitable material for specific and demanding resistance welding applications.[3] These properties ensure dimensional stability, longevity, and reliable performance under heavy loads and at elevated temperatures.[1] This document is intended for materials scientists, researchers, and welding engineers seeking to understand and optimize the use of C17510 electrodes.

Introduction to C17510 (RWMA Class 3)

C17510 is a specialized copper alloy that balances mechanical strength with electrical and thermal conductivity.[1] Unlike higher conductivity copper alloys (like RWMA Class 1 and 2), C17510's primary advantage is its superior hardness and strength, which are comparable to tool steels.[4] This makes it particularly effective for applications involving high-resistance materials and high-pressure welding.

Key characteristics include:

-

High Strength and Hardness: C17510 can be heat-treated to achieve significant hardness, which provides excellent resistance to deformation and wear under the high pressures of resistance welding.[1]

-

Moderate Conductivity: It possesses an electrical conductivity of 45-60% IACS (International Annealed Copper Standard).[1][3][5] While lower than Class 1 or 2 alloys, this conductivity is sufficient for many applications and is balanced by its mechanical properties.[2]

-

Good Thermal Conductivity: The alloy's ability to dissipate heat helps to prevent overheating of the electrode and the workpiece.[4]

-

Corrosion Resistance: The addition of nickel enhances its resistance to corrosion and oxidation, which is beneficial in various industrial environments.[1]

C17510 is frequently used for projection welding dies, flash and butt welding dies, and for spot and seam welding of high-resistance materials like stainless steels.[1][6]

Quantitative Data and Material Properties

The properties of C17510 can be optimized through heat treatment. The following tables summarize the typical chemical composition and mechanical properties of this alloy.

Table 1: Chemical Composition of C17510

| Element | Content (%) |

| Beryllium (Be) | 0.2 - 0.6 |

| Nickel (Ni) | 1.4 - 2.2 |

| Cobalt (Co) | 0.3 (max) |

| Iron (Fe) | 0.1 (max) |

| Silicon (Si) | 0.2 (max) |

| Aluminum (Al) | 0.2 (max) |

| Copper (Cu) | Balance |

Source: Data compiled from multiple sources.[3][7][8]

Table 2: Typical Mechanical and Electrical Properties of C17510 (Heat Treated)

| Property | Value |

| Ultimate Tensile Strength | 100 - 140 ksi (689 - 965 MPa)[3] |

| Yield Strength (0.2% Offset) | 80 - 100 ksi (552 - 689 MPa)[5] |

| Hardness (Rockwell) | 92 - 100 HRB[5] |

| Electrical Conductivity | 45 - 60% IACS[1][3][5] |

| Elongation | 9 - 10%[1][5] |

Logical Relationship of Properties to Performance

The performance of a C17510 resistance welding electrode is a direct result of the interplay between its fundamental material properties. The following diagram illustrates this relationship.

Experimental Protocols

The following are standard protocols for evaluating the performance and properties of C17510 resistance welding electrodes.

Protocol for Hardness Testing

Objective: To determine the Rockwell hardness of the C17510 electrode material to ensure it meets specifications after heat treatment.

Equipment:

-

Rockwell Hardness Tester

-

B-scale indenter (1/16-inch steel ball)

-

100 kgf major load

-

Flat, polished sample of C17510 material

Procedure:

-

Ensure the surface of the C17510 sample is clean, smooth, and free from oxides or lubricants.

-

Place the sample securely on the anvil of the hardness tester.

-

Apply a minor load of 10 kgf.

-

Apply the major load of 100 kgf.

-

After the needle comes to a rest, release the major load.

-

Read the hardness value directly from the dial on the B scale (HRB).

-

Repeat the measurement at least three times in different locations on the sample and calculate the average to ensure consistency.

Protocol for Electrical Conductivity Measurement

Objective: To measure the electrical conductivity of the C17510 electrode as a percentage of the International Annealed Copper Standard (% IACS).

Equipment:

-

Eddy current conductivity meter

-

C17510 sample with a clean, flat surface

-

Conductivity standards for calibration

Procedure:

-

Calibrate the eddy current conductivity meter using known conductivity standards.

-

Ensure the surface of the C17510 sample is clean and free of any coatings or oxidation.

-

Place the probe of the conductivity meter flat against the surface of the sample.

-

Take the reading displayed by the meter.

-

Repeat the measurement at several points on the sample to ensure a representative value.

-

Record the average conductivity in % IACS.

Protocol for Electrode Wear and Performance Testing

Objective: To evaluate the performance of C17510 electrodes under simulated or actual welding conditions, focusing on wear resistance and weld quality.

Equipment:

-

Resistance spot welding machine

-

C17510 electrodes

-

Workpiece material (e.g., stainless steel sheets)

-

Universal testing machine for tensile testing of welds

-

Calipers or micrometer for measuring electrode tip diameter

Procedure:

-

Initial Setup:

-

Install the new C17510 electrodes into the welding machine.

-

Measure and record the initial tip diameter of the electrodes.

-

Set the welding parameters (current, weld time, electrode force) according to the requirements for the workpiece material.[9]

-

-

Welding and Evaluation:

-

Perform a set number of welds (e.g., 1000 welds) on the workpiece material.

-

Periodically (e.g., every 100 welds), create a test weld coupon.

-

Visually inspect the welds for defects such as expulsion or inconsistent nugget size.

-

-

Electrode Wear Measurement:

-

After the set number of welds, carefully remove the electrodes.

-

Measure the final tip diameter. The increase in diameter ("mushrooming") is a measure of wear.

-

-

Weld Strength Testing:

-

Use the universal testing machine to perform a tensile-shear test on the weld coupons to determine the breaking strength of the welds.[9]

-

-

Data Analysis:

-

Plot the change in electrode tip diameter over the number of welds.

-

Plot the weld strength over the number of welds to assess the consistency of weld quality.

-

Compare the results to other electrode materials or different welding parameters.

-

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive evaluation of C17510 resistance welding electrodes.

Conclusion

C17510 (RWMA Class 3) is a high-performance alloy for resistance welding electrodes, particularly in applications that demand high strength and wear resistance. Its balance of mechanical and electrical properties makes it an ideal choice for welding high-resistance materials like stainless steel.[6] By following standardized protocols for material characterization and performance testing, researchers and engineers can effectively qualify and optimize the use of C17510 electrodes to ensure consistent weld quality and extended service life.

References

- 1. nsrw.com [nsrw.com]

- 2. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]

- 3. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]

- 4. ibcadvancedalloys.com [ibcadvancedalloys.com]

- 5. ibcadvancedalloys.com [ibcadvancedalloys.com]

- 6. anchorbronze.com [anchorbronze.com]

- 7. nationalbronze.com [nationalbronze.com]

- 8. C17510-FH Beryllium Copper Alloy [kojako.com]

- 9. ijariit.com [ijariit.com]

Application Notes and Protocols for Cryogenic Thermal Conductivity Studies of C175 Alloy